(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole
Description
Properties
Molecular Formula |
C9H6Cl2O3 |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
5-[(E)-1,2-dichloroethenoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C9H6Cl2O3/c10-4-9(11)14-6-1-2-7-8(3-6)13-5-12-7/h1-4H,5H2/b9-4- |
InChI Key |
YNZOKRRMHKXNTK-WTKPLQERSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)O/C(=C\Cl)/Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=CCl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzodioxole Core
The benzodioxole ring is commonly synthesized by reacting catechol (1,2-dihydroxybenzene) with methylene halides such as dichloromethane under basic conditions in dipolar aprotic solvents (e.g., N,N-dimethylformamide (DMF)):
- Reaction conditions: Basic environment (e.g., sodium hydroxide, potassium carbonate), temperature range 70°C to 150°C.
- Solvent system: DMF or DMF/dichloromethane mixture.
- Outcome: Formation of benzodioxole ring by intramolecular cyclization through nucleophilic attack on methylene halide.
This step is critical as it sets up the aromatic dioxole framework essential for subsequent functionalization.
Preparation of 4-Alkylcatechol Intermediate
Since direct alkylation of catechol often leads to isomeric mixtures and low selectivity, a more efficient route involves:
- Catalytic hydrogenation of 4-acylphenol to obtain 4-alkylphenol.
- Acylation of 4-alkylphenol to form 2-acyl-4-alkylphenol.
- Treatment with hydrogen peroxide in the presence of inorganic bases to yield 4-alkylcatechol.
This sequence ensures regioselective substitution at the 5-position of the benzodioxole ring, which is crucial for the final product.
Introduction of the (1,2-Dichlorovinyl)oxy Group
The key functional group, the (1,2-dichlorovinyl)oxy moiety, is introduced by cyclization of the 4-alkylcatechol intermediate with a dihalogenated alkylating agent, typically dichloromethane or a similar alkyl dihalide:
- Reagents: Alkyl dihalides such as dichloromethane (CH2Cl2).
- Catalysts: Lewis acids or inorganic bases (e.g., sodium hydroxide, potassium carbonate).
- Reaction conditions: Temperature maintained between 110°C and 130°C, often in DMF or DMF/dichloromethane solvent mixtures.
- Additives: Iodide salts (NaI, KI) may be used to enhance reaction rates.
- Duration: Several hours (e.g., 3 hours post-addition).
This step closes the benzodioxole ring and attaches the dichlorovinyl group via an ether linkage, yielding (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D]dioxole with high yield and purity.
Example Synthesis Procedure (Adapted from Patent EP1048664B1)
The final product is isolated by filtration, extraction with n-hexane, drying over anhydrous sodium sulfate, and vacuum drying at mild temperatures (30°C/24 mbar) to preserve compound integrity.
Analytical and Research Findings
- The process is scalable to industrial levels due to mild reaction conditions and cost-effective reagents.
- The regioselectivity of the hydroxylation and alkylation steps avoids the formation of isomeric impurities.
- Use of dipolar aprotic solvents and inorganic bases is critical for high conversion and purity.
- The reaction temperature control during cyclization ensures the (E)-configuration of the dichlorovinyl ether moiety.
- The method avoids harsh reagents such as liquid hydrofluoric acid, improving safety and environmental compatibility.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Starting material | Catechol or 4-acylphenol derivatives |
| Key reagents | Dichloromethane, H2O2, inorganic bases (K2CO3, NaOH) |
| Solvents | DMF, dichloromethane mixture |
| Temperature range | 0°C to 130°C (step-dependent) |
| Catalysts | Lewis acids, iodide salts (optional) |
| Reaction time | Several hours (varies by step) |
| Yield | Typically high (up to 90% in cyclization step) |
| Purification | Filtration, extraction, drying under vacuum |
Additional Notes
- Recent synthetic modifications in related 1,3-benzodioxole derivatives involve amide coupling and functional group diversification, but the core preparation of the dichlorovinyl ether remains consistent with the above methodology.
- The described process offers an economic and environmentally friendlier alternative to older methods requiring hazardous reagents or producing low yields.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorovinyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Nitrostyryl and nitrovinyl substituents (e.g., Compounds in ) enhance electrophilicity, improving binding to biological targets like DNA polymerase α or tyrosine kinases. The dichlorovinyloxy group may exhibit similar EWG effects but with increased steric hindrance.
- Regiochemical Control : Azidopropenyl isomers () highlight the importance of substituent placement; the (E)-configuration in the target compound ensures stereochemical consistency for applications requiring spatial precision.
Key Observations :
- Inhibitory Potency : Nitrostyryl and nitrovinyl derivatives () show strong enzyme inhibition, suggesting that the dichlorovinyloxy group could be tailored for similar targets with modified selectivity.
Physicochemical Properties
*Estimated based on formula C₉H₅Cl₂O₃.
Key Observations :
- Stability : Chlorinated compounds () may require inert storage conditions to prevent decomposition.
Biological Activity
(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H8Cl2O3
- Molecular Weight : 263.09 g/mol
- CAS Number : 23512-46-1
The compound features a dichlorovinyl group attached to a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
The biological activity of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can exhibit:
- Antitumor Activity : Compounds containing dioxole structures have shown promise in inhibiting tumor cell proliferation. For instance, derivatives have been evaluated for their effects on breast cancer cell lines (MCF-7, CAMA-1) and demonstrated significant inhibition of cell growth .
- Antimicrobial Properties : Some studies suggest that dioxole derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes.
Biological Evaluations
Recent studies have focused on evaluating the biological effects of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole through various assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.30 - 157.4 | ROS Generation | |
| CAMA-1 | 0.16 - 139 | Apoptosis | |
| SKBR-3 | 0.09 - 93.08 | Cell Cycle Arrest | |
| HCC1954 | 0.51 - 157.2 | Oxidative Stress |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating varying potency across different cancer cell lines.
Case Studies
-
Antitumor Activity in Breast Cancer :
A series of experiments were conducted using breast cancer cell lines to evaluate the efficacy of (E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole. The compound exhibited significant cytotoxic effects, particularly in SKBR-3 cells, where it showed the lowest IC50 value among the tested lines . -
Mechanistic Insights :
In vivo studies indicated that the compound may promote antitumor immunity by enhancing oxidative stress within cancer cells, leading to apoptosis and reduced proliferation rates . This suggests potential for therapeutic applications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
